molecular formula C9H12O2 B3053694 1-(Methoxymethoxy)-2-methylbenzene CAS No. 55359-65-4

1-(Methoxymethoxy)-2-methylbenzene

Cat. No.: B3053694
CAS No.: 55359-65-4
M. Wt: 152.19 g/mol
InChI Key: QQIXDYXOUMABJF-UHFFFAOYSA-N
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Description

1-(Methoxymethoxy)-2-methylbenzene is an organic compound characterized by a benzene ring substituted with a methoxymethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methoxymethoxy)-2-methylbenzene can be synthesized through the methoxymethylation of 2-methylphenol (o-cresol). The reaction typically involves the use of formaldehyde dimethyl acetal (FDMA) in the presence of a catalyst such as ZrO(OTf)2. The reaction is carried out under solvent-free conditions at room temperature, resulting in high yields and short reaction times .

Industrial Production Methods: Industrial production of this compound may involve similar methoxymethylation processes, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high productivity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethoxy)-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxymethoxy group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxymethoxy group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products Formed:

    Oxidation: Quinones or carboxylic acids.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-(Methoxymethoxy)-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methoxymethoxy)-2-methylbenzene involves its interaction with various molecular targets. The methoxymethoxy group can undergo hydrolysis to form reactive intermediates, which can then interact with enzymes or other biomolecules. These interactions can modulate biological pathways and exert specific effects depending on the context of use.

Comparison with Similar Compounds

    Anisole (methoxybenzene): Similar structure but lacks the methyl group.

    2-Methoxytoluene: Similar structure but with a methoxy group instead of a methoxymethoxy group.

Uniqueness: 1-(Methoxymethoxy)-2-methylbenzene is unique due to the presence of both a methoxymethoxy group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Biological Activity

1-(Methoxymethoxy)-2-methylbenzene, also known as 1-(methoxymethyl)-2-methylbenzene, is an organic compound with the molecular formula C10_{10}H14_{14}O2_2 and a molecular weight of approximately 166.22 g/mol. This compound features a methoxymethoxy group attached to a methyl-substituted benzene ring, which influences its chemical reactivity and potential biological applications.

Biological Activity Overview

Research on the biological activity of this compound is still emerging, but preliminary findings suggest potential applications in various biomedical fields. The presence of the methoxy group enhances its lipophilicity, which may improve bioavailability and efficacy in biological systems.

Potential Applications

  • Pharmacology : Compounds similar to this compound have been evaluated for anti-inflammatory, antimicrobial, and anticancer properties. The methoxy group is known to enhance interaction with biological targets, potentially modulating metabolic pathways.
  • Biomedical Engineering : The compound is being explored for use in drug delivery systems and tissue engineering due to its multifunctional properties. Chemical modifications can enhance its biocompatibility and functionality for these applications.

Interaction Studies

Interaction studies indicate that the methoxy group may influence the compound's reactivity with enzymes or receptors. This could lead to alterations in metabolic pathways, although specific interactions involving this compound have yet to be fully elucidated.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound compared to related compounds:

Compound NameMolecular FormulaUnique Features
This compoundC10_{10}H14_{14}O2_2Contains methoxymethoxy group
1-Methoxy-2-methylbenzene (Anisole)C9_{9}H10_{10}OSimpler structure without additional group
4-Methoxy-2-methylbenzeneC10_{10}H12_{12}ODifferent substitution position
1-(Methoxymethyl)-4-methylbenzeneC10_{10}H14_{14}ODifferent position of methoxymethyl group

Case Studies and Experimental Evidence

Although detailed case studies specifically targeting this compound are sparse, the compound's structural analogs have been investigated in various contexts:

  • Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.
  • Enzyme Inhibition : Some derivatives have been studied as potential enzyme inhibitors, indicating that further exploration of this compound could yield significant findings in enzyme-related pathways .

Properties

IUPAC Name

1-(methoxymethoxy)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-8-5-3-4-6-9(8)11-7-10-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIXDYXOUMABJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397147
Record name 1-(methoxymethoxy)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55359-65-4
Record name 1-(methoxymethoxy)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of NaH (60% dispersion in mineral oil; 1.2 eq) in Et2O/DMF (5:1, 0.2M) a solution of o-cresol in Et2O (1 eq, 2M) was added dropwise over 15 min. A solution of MOMCl in Et2O (1.1 eq, 2M) was added and the mixture was stirred for 30 min then poured into H2O and extracted with Et2O. The combined organic extracts were washed with 1N NaOH, H2O and brine, dried over Na2SO4, filtered and evaporated in vacuo to give the title compound. The product was used in the next step without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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